2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide
Description
This compound features a thiazolo[4,5-d]pyridazin core substituted with a furan-2-yl group at position 7, a piperidin-1-yl group at position 2, and an N-propylacetamide side chain. The furan ring may enhance π-π stacking interactions, while the piperidine and acetamide groups improve solubility and bioavailability.
Properties
IUPAC Name |
2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-2-8-20-14(25)12-24-18(26)16-17(15(22-24)13-7-6-11-27-13)28-19(21-16)23-9-4-3-5-10-23/h6-7,11H,2-5,8-10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCKWZNHGPGQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CO3)SC(=N2)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with key structural analogs:
Note: Molecular weights marked with * are estimated based on structural formulas due to incomplete data in evidence.
Key Findings from Comparative Analysis
Core Heterocycle Differences: The target compound’s thiazolo[4,5-d]pyridazin core differs from vipadenant’s triazolo[4,5-d]pyrimidin and ruzotolimodum’s thiazolo[4,5-d]pyrimidin. These variations influence electronic properties and binding pocket compatibility. For instance, the pyridazin ring in the target may reduce steric hindrance compared to pyrimidin-based cores .
Substituent Effects: The furan-2-yl group in the target compound and vipadenant is critical for adenosine receptor binding. However, vipadenant’s 4-amino-3-methylbenzyl side chain enhances selectivity for A2A receptors, whereas the target’s N-propylacetamide may improve metabolic stability . The piperidin-1-yl group in the target compound contrasts with the methyl group in ’s analog. Piperidine’s basic nitrogen could enhance CNS penetration compared to non-polar methyl substituents .
Synthetic and Pharmacokinetic Insights :
- Compounds like 16c and 16d () achieved >95% HPLC purity, suggesting robust synthetic routes for fused heterocycles. The target compound’s piperidine and furan groups may require optimized coupling conditions to avoid byproducts .
- Ruzotolimodum’s glycosylated side chain highlights the role of polar moieties in TLR activation, a feature absent in the target compound, which instead prioritizes lipophilicity for CNS uptake .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Optimize reaction parameters such as temperature (60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF for nucleophilic substitution), and reaction time (monitored via TLC/HPLC).
- Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials .
- Confirm purity (>95%) via HPLC with UV detection at 254 nm .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- Use 1H/13C NMR to verify substituent positions (e.g., furan proton signals at δ 6.3–7.2 ppm, piperidine methylene groups at δ 1.5–2.5 ppm) .
- Perform X-ray crystallography to resolve ambiguities in fused-ring conformations (e.g., thiazolo-pyridazin core dihedral angles) .
- Validate molecular weight via high-resolution mass spectrometry (HRMS) with ESI+ ionization .
Q. What are the critical solubility parameters for in vitro biological testing?
Methodological Answer:
- Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS (pH 7.4) or cell culture media.
- Assess solubility via shake-flask method: Measure equilibrium solubility in aqueous buffers (e.g., logP ~2.5–3.0 predicts moderate lipophilicity) .
- Use surfactants (e.g., Tween-80) for hydrophobic derivatives .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles of thiazolo-pyridazine derivatives be resolved?
Methodological Answer:
- Cross-validate assays: Compare enzyme inhibition (e.g., kinase IC50) across multiple platforms (fluorescence vs. radiometric assays) .
- Perform metabolic stability studies (e.g., liver microsome assays) to rule out false positives from compound degradation .
- Use orthogonal structural probes (e.g., hydrogen-deuterium exchange mass spectrometry) to confirm target engagement .
Q. What strategies can elucidate the structure-activity relationship (SAR) of substituents like the furan-2-yl group?
Methodological Answer:
- Synthesize analogs with systematic substitutions (e.g., replace furan with thiophene or phenyl rings) and test against target enzymes (e.g., COX-2 or EGFR kinases) .
- Apply computational docking (AutoDock Vina) to model interactions between the furan oxygen and hydrophobic enzyme pockets .
- Correlate electronic effects (Hammett σ values) of substituents with activity trends .
Q. How can researchers determine the binding affinity of this compound to target enzymes?
Methodological Answer:
- Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) with immobilized enzyme targets .
- Perform isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding (e.g., furan-pi stacking vs. hydrogen bonding) .
- Validate with competitive inhibition assays (e.g., ATP-site displacement in kinase targets) using fluorescent probes .
Data Contradiction Analysis
Q. How to address discrepancies in reported anti-inflammatory vs. cytotoxic effects?
Methodological Answer:
- Conduct dose-response studies across cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify therapeutic windows .
- Profile cytokine release (IL-6, TNF-α) to distinguish anti-inflammatory activity from apoptosis-mediated cytotoxicity .
- Evaluate mitochondrial membrane potential (JC-1 staining) to confirm mechanism specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
